molecular formula C6H12O2S B1466023 4-(Methylsulfanyl)pentanoic acid CAS No. 75974-59-3

4-(Methylsulfanyl)pentanoic acid

Cat. No.: B1466023
CAS No.: 75974-59-3
M. Wt: 148.23 g/mol
InChI Key: XFPKXJGAGPLNNE-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)pentanoic acid is an organic compound with the molecular weight of 148.23 . It is a liquid at room temperature .


Synthesis Analysis

A green and sustainable process for the synthesis of pentanoic acid from the lignocellulosic derivable γ-valerolactone with formic acid with a bifunctional catalyst was presented . This work demonstrated the one-pot catalytic conversion of an aqueous solution containing levulinic acid with formic acid towards pentanoic acid .


Molecular Structure Analysis

The IUPAC name for this compound is 1S/C6H12O2S/c1-5(9-2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) . The InChI key is XFPKXJGAGPLNNE-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Synthesis of Macrocyclic Aromatic Ether Sulfones

A study by Rodewald and Ritter (1997) details the synthesis of a novel macrocyclic arylene ether sulfone bearing carboxylic groups, utilizing 4,4-bis[4-(4-(4-chlorophenylsulfonyl)phenoxy)phenyl]pentanoic acid. This macrocycle was used to create polyamides containing the macrocycle in the main chain, indicating potential applications in polymer chemistry (Rodewald & Ritter, 1997).

Polymerization in Cancer Treatment Research

Zhukova et al. (2022) explored the immunopharmacological effects of methacrylic acid homopolymer in an in vivo tumor model. In their study, they used 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid in the synthesis of polymers, highlighting its role in cancer research (Zhukova et al., 2022).

X-ray Imaging Applications

Gopan et al. (2021) synthesized a radiopaque compound using 4,4-bis(4-hydroxyphenyl)pentanoic acid, which demonstrated substantial radiopacity and potential for use in X-ray imaging applications (Gopan et al., 2021).

RAFT Polymerization

Oliveira et al. (2017) demonstrated the use of 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl] pentanoic acid in RAFT polymerization, indicating its significance in the creation of well-defined spherical nanoparticles for various applications in polymer science (Oliveira et al., 2017).

Hyperbranched Polyesters

Chu et al. (1997) investigated the synthesis of hyperbranched polyesters based on 4,4-(4'-hydroxyphenyl)pentanoic acid, providing insights into the significance of this compound in polymer chemistry (Chu et al., 1997).

Safety and Hazards

The safety information for 4-(Methylsulfanyl)pentanoic acid includes several hazard statements such as H302, H312, H315, H318, H332, and H335 . The signal word is “Danger” and there are several precautionary statements including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-methylsulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-5(9-2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPKXJGAGPLNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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